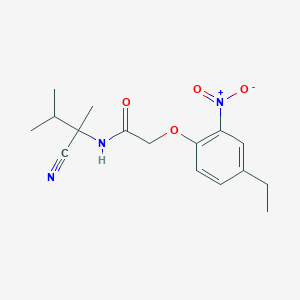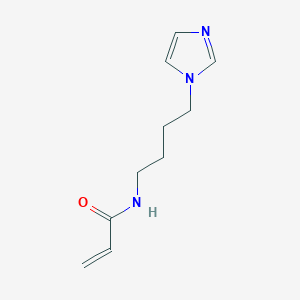
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-Benzyl 2,5-diamino-5-oxopentanoate 4-methylbenzenesulfonate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of 2,5-diaminopentanoic acid, which is an important building block in the synthesis of many biologically active molecules.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A study by Grivsky et al. (1980) detailed a synthesis route for 6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, which are potent inhibitors of dihydrofolate reductase with significant activity against certain tumors (Grivsky et al., 1980).
- Reactivity Studies : Forcellini et al. (2015) conducted a systematic study on the reactivity of (E)-4,4,4-trifluorobut-2-en-1-yl 4-methylbenzenesulfonate towards various nucleophiles, demonstrating its versatility in chemical reactions (Forcellini et al., 2015).
Antitumor and Antibacterial Activity
- Antitumor Potential : The study by Grivsky et al. also indicated the antitumor potential of their synthesized compounds, contributing to cancer research.
- Antibacterial Agents : A study by Abbasi et al. (2017) on sulfonamides bearing a 1,4-benzodioxin ring showed that these compounds have potential as antibacterial agents and may be useful in treating inflammatory ailments (Abbasi et al., 2017).
Environmental and Analytical Applications
- Environmental Analysis : Alonso et al. (1999) used 4-methylbenzenesulfonates in a method for enriching and identifying pollutants in industrial wastewaters (Alonso et al., 1999).
- Spectroscopic Characterization : Vadivelan et al. (2017) conducted a spectroscopic investigation and characterized a charge transfer complex, providing insights into molecular interactions (Vadivelan et al., 2017).
Material Science and Engineering
- Molecular Engineering : Maly et al. (2007) engineered molecular crystals using derivatives of hexaphenylbenzene, illustrating the potential of these compounds in designing materials with specific properties (Maly et al., 2007).
properties
IUPAC Name |
benzyl (2S)-2,5-diamino-5-oxopentanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3.C7H8O3S/c13-10(6-7-11(14)15)12(16)17-8-9-4-2-1-3-5-9;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,10H,6-8,13H2,(H2,14,15);2-5H,1H3,(H,8,9,10)/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREQBJVGZYBBFB-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCC(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![8-ethyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2448799.png)



![(6S)-2,8-Diazatricyclo[8.4.0.0,2,6]tetradeca-1(10),11,13-triene](/img/structure/B2448808.png)
![Methyl 3-[6-(isopropylamino)-6-oxohexyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2448809.png)
![5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2448810.png)


![2-ethyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2448816.png)